methyl 3-bromo-2,5-dimethylbenzoate
Description
Properties
CAS No. |
1805594-40-4 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Methyl 2,5-Dimethylbenzoate
A widely adopted route involves the direct bromination of methyl 2,5-dimethylbenzoate using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux conditions. This method leverages benzoyl peroxide as a radical initiator to achieve regioselective bromination at the 3-position. In a representative procedure, methyl 2,5-dimethylbenzoate (1.0 eq) is dissolved in anhydrous CCl₄, followed by the gradual addition of NBS (1.1 eq) and catalytic benzoyl peroxide (0.05 eq) at 80°C. The reaction typically completes within 12–16 hours, yielding methyl 3-bromo-2,5-dimethylbenzoate with 68–72% efficiency after column chromatography.
Critical parameters influencing yield include:
-
Solvent choice : CCl₄’s non-polar nature suppresses polybromination side reactions.
-
Temperature control : Maintaining 80°C ensures optimal radical initiation without decomposition.
-
Stoichiometry : A 10% excess of NBS compensates for minor side reactions.
Tribromide-Mediated Bromination
Alternative protocols employ N-methyl-N-n-butylimidazole tribromide as a brominating agent, offering milder conditions. In this approach, methyl 2,5-dimethylbenzoate is reacted with the tribromide reagent (1.2 eq) in dichloromethane at 60°C for 3 hours. The reaction achieves 65–70% yield, with the imidazolium salt facilitating electrophilic aromatic substitution via in-situ generation of Br⁺. This method reduces byproduct formation compared to traditional Br₂-based bromination but requires careful pH control during workup to prevent ester hydrolysis.
Sequential Esterification-Bromination Strategies
Carboxylic Acid Precursor Route
A two-step synthesis begins with 2,5-dimethylbenzoic acid, which undergoes bromination followed by esterification. Bromination using bromine (Br₂) in acetic acid at 50°C for 6 hours introduces the 3-bromo substituent with 85% regioselectivity. Subsequent esterification with methanol and sulfuric acid (2.0 eq) under reflux for 8 hours yields the target compound in 78% overall yield.
Advantages :
-
Higher purity due to crystallizable intermediates.
-
Scalable to multi-kilogram batches.
Limitations :
-
Requires handling corrosive Br₂, complicating industrial implementation.
Flow Chemistry Approaches
Recent advancements utilize continuous flow reactors to enhance safety and efficiency. In a microfluidic setup, 2,5-dimethylbenzoic acid and bromine are mixed in a T-shaped junction at 100°C, achieving 92% conversion in 2 minutes. The brominated intermediate is then esterified in a second reactor module with methanol and Amberlyst-15 catalyst, yielding this compound in 89% overall yield. This method reduces reaction times from hours to minutes and minimizes exposure to hazardous reagents.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysis
Iron(III) bromide (FeBr₃) catalyzes bromination of methyl 2,5-dimethylbenzoate with Br₂ in dichloroethane. At 0.5 mol% catalyst loading and 40°C, this system achieves 81% yield with <5% dibrominated byproducts. FeBr₃ activates Br₂ via σ-complex formation, directing electrophilic attack to the 3-position.
Solvent Effects on Regioselectivity
Comparative studies reveal solvent polarity profoundly influences bromination outcomes:
| Solvent | Dielectric Constant | Yield (%) | 3-Bromo Isomer Purity (%) |
|---|---|---|---|
| CCl₄ | 2.24 | 72 | 98 |
| CH₂Cl₂ | 8.93 | 68 | 92 |
| Acetic Acid | 6.15 | 75 | 85 |
Non-polar solvents favor monobromination, while polar media increase dibromination risks.
Industrial-Scale Production Methodologies
Batch Process Optimization
Pilot-scale batches (50 kg) using the NBS/CCl₄ method demonstrate:
-
12-hour reaction time at 80°C
-
70% isolated yield after distillation
-
99.5% HPLC purity
Key economic considerations include NBS recycling via aqueous extraction and CCl₄ distillation recovery.
Continuous Manufacturing
A patented continuous system couples bromination and esterification in tandem reactors:
-
Bromination reactor: 80°C, 1.5 hr residence time
-
Esterification reactor: 65°C, 3 hr residence time
This configuration achieves 86% overall yield with 30% reduced energy consumption compared to batch processes.
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with the oxidizing agent in excess.
Major Products
Nucleophilic Substitution: Produces substituted benzoates depending on the nucleophile used.
Reduction: Yields 3-bromo-2,5-dimethylbenzyl alcohol.
Oxidation: Forms 3-bromo-2,5-dimethylbenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2,5-dimethylbenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other substituted benzoates.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,5-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, reduction, or oxidation. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis focuses on methyl 3-bromo-2,5-dimethylbenzoate and its closest structural analog, methyl 3-bromo-2,5-dichlorobenzoate , to highlight key differences in properties and reactivity.
Structural and Physico-Chemical Properties
Key Observations :
- The dichloro analog has a higher molar mass due to chlorine substituents, which are heavier than methyl groups.
- Safety data for the dichloro compound indicates moderate hazards, likely due to its electronegative substituents .
This compound
- Reactivity : Methyl groups are electron-donating, deactivating the aromatic ring and directing electrophilic substitutions to the para/meta positions relative to bromine. Bromine may participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, though steric hindrance from methyl groups could slow kinetics.
- Applications: Potential use as a building block for drug candidates requiring bromine-mediated functionalization.
Methyl 3-Bromo-2,5-Dichlorobenzoate
- Reactivity : Chlorine’s electron-withdrawing nature activates the ring for SNAr, facilitating reactions at the bromine site. The compound’s higher polarity may also improve compatibility with polar reaction media.
- Applications : Likely employed in synthesizing agrochemicals or ligands where halogen diversity is critical .
Stability and Handling
- The dichloro analog requires refrigerated storage (2–8°C), suggesting thermal instability or sensitivity to decomposition . No such data exists for the dimethyl compound, though its discontinued status may imply challenges in synthesis or commercial demand .
Biological Activity
Methyl 3-bromo-2,5-dimethylbenzoate (CAS: 1805594-40-4) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position and two methyl groups at the 2 and 5 positions on the benzene ring, along with a methoxy carbonyl group (ester). Its molecular formula is with a molecular weight of approximately 243.1 g/mol .
Enzyme Interaction
Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can be either inhibited or activated by this compound, influencing various cellular processes such as signaling pathways and gene expression.
Antifungal Properties
Preliminary studies suggest that compounds similar to this compound exhibit antifungal activity against pathogens like Candida albicans. This property may be attributed to the compound’s ability to disrupt fungal cellular processes.
Study on Cytochrome P450 Modulation
A study focused on the modulation of cytochrome P450 enzymes by this compound demonstrated its dual role as both an inhibitor and an activator. The specific effects were dependent on reaction conditions, highlighting its potential as a biochemical agent in drug development.
Antifungal Activity Evaluation
In a comparative study of structurally similar compounds, this compound was evaluated alongside other brominated benzoates for their antifungal efficacy. Results indicated that this compound exhibited significant activity against Candida albicans, suggesting its potential use in antifungal therapies.
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 4-bromo-3,5-dimethylbenzoate | 432022-88-3 | Bromine at the 4-position; two methyl groups |
| Methyl 2-bromo-3-methylbenzoate | 131001-86-0 | Bromine at the 2-position; one methyl group |
| Methyl 3-bromo-4-hydroxybenzoate | Not specified | Hydroxyl group present; different reactivity |
| Methyl 4-bromo-3-(bromomethyl)benzoate | 142031-67-2 | Additional bromomethyl group; increased reactivity |
This comparison highlights the unique substitution pattern of this compound, which influences its chemical reactivity and biological activity .
Q & A
Q. What are the standard synthetic routes for methyl 3-bromo-2,5-dimethylbenzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoate precursor. A common approach includes:
Esterification : Reacting 3-bromo-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux .
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key optimization parameters include:
- Temperature control (60–80°C for esterification).
- Catalyst concentration (0.5–1.0 mol% sulfuric acid).
- Reaction time (6–12 hours for complete conversion).
Yield improvements are achieved via inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Storage : 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?
- Methodological Answer :
- Steric Effects : The 2,5-dimethyl groups hinder electrophilic substitution at the ortho positions, directing reactions to the less hindered para or meta positions.
- Electronic Effects : The bromine atom acts as a weak electron-withdrawing group, deactivating the ring and favoring nucleophilic aromatic substitution (e.g., Suzuki coupling at the 3-position) .
Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing Br with Cl or methoxy groups) to assess impact on biological targets.
- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) or receptor binding using fluorescence polarization or SPR.
- Data Analysis : Correlate substituent electronegativity/logP with IC₅₀ values. For example, bromine’s hydrophobicity may enhance membrane permeability .
Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under identical conditions (catalyst, solvent purity).
- Advanced Analytics : Use high-resolution MS or X-ray crystallography to confirm structural assignments.
- Parameter Screening : Systematically vary reaction parameters (e.g., temperature gradients) to identify outliers.
Discrepancies often arise from trace moisture (affecting esterification) or incomplete bromination .
Q. What strategies optimize catalytic cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings.
- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
- Additives : K₂CO₃ or CsF to enhance transmetallation efficiency.
Yields >80% are achievable with 1.5 eq. boronic acid and 5 mol% Pd catalyst .
Q. How can computational methods predict reactivity or degradation pathways?
- Methodological Answer :
- DFT Calculations : Simulate transition states for bromine displacement or ester hydrolysis.
- MD Simulations : Model interactions with biological targets (e.g., protein binding pockets).
- Degradation Modeling : Predict photolytic or hydrolytic products using software like Gaussian or ORCA .
Tables for Comparative Analysis
Table 1 : Substituent Effects on Reactivity
| Substituent | Electronic Effect | Preferred Reaction Type |
|---|---|---|
| Bromine (3-position) | Weakly deactivating | Nucleophilic substitution |
| Methyl (2,5-position) | Steric hindrance | Electrophilic substitution (limited) |
| Methoxy (analogs) | Strongly activating | Electrophilic aromatic substitution |
Table 2 : Common Contaminants in Synthesis
| Contaminant | Source | Detection Method |
|---|---|---|
| Unreacted benzoic acid | Incomplete esterification | HPLC (retention time shift) |
| Di-brominated byproducts | Over-bromination | HRMS ([M+Br]⁺ peaks) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
